2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound appears to contain a cyclohexylphenyl group and a dioxaborolane group. Cyclohexylphenyl groups are composed of a phenyl (a six-carbon aromatic ring) attached to a cyclohexyl (a six-carbon aliphatic ring). Dioxaborolane groups contain boron, oxygen, and carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclohexylphenyl precursor with a suitable boron-containing compound. The exact method would depend on the specific precursors and reaction conditions .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the cyclohexylphenyl and dioxaborolane groups. The cyclohexylphenyl group would likely contribute to the compound’s hydrophobicity, while the dioxaborolane group might contribute to its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the dioxaborolane group. Boron-containing compounds are often used in organic synthesis due to their ability to form stable covalent bonds with other atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the cyclohexylphenyl group might make the compound hydrophobic, while the dioxaborolane group might make it reactive .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 3-cyclohexylphenylboronic acid with 2,4,5,6-tetramethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst.", "Starting Materials": [ "3-cyclohexylphenylboronic acid", "2,4,5,6-tetramethyl-1,3,2-dioxaborinane", "Palladium catalyst" ], "Reaction": [ "In a dry and inert atmosphere, 3-cyclohexylphenylboronic acid is added to a solution of 2,4,5,6-tetramethyl-1,3,2-dioxaborinane in anhydrous tetrahydrofuran.", "The mixture is then heated to reflux and a palladium catalyst is added.", "The reaction mixture is stirred for several hours until the reaction is complete.", "The product is then isolated by filtration and purified by column chromatography." ] } | |
CAS RN |
1808092-55-8 |
Molecular Formula |
C18H27BO2 |
Molecular Weight |
286.2 |
Purity |
95 |
Origin of Product |
United States |
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